N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)pentanamide
Description
N-(2-((4-(4-Methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)pentanamide is a synthetic compound featuring a pentanamide backbone linked to a sulfonylethyl group and a 4-methoxyphenyl-substituted piperazine moiety. This structure combines lipophilic (pentanamide), polar (sulfonyl), and aromatic (4-methoxyphenyl) elements, which are common in pharmaceuticals targeting neurological or metabolic pathways.
Properties
IUPAC Name |
N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylethyl]pentanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N3O4S/c1-3-4-5-18(22)19-10-15-26(23,24)21-13-11-20(12-14-21)16-6-8-17(25-2)9-7-16/h6-9H,3-5,10-15H2,1-2H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBJZXJWROIPJMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NCCS(=O)(=O)N1CCN(CC1)C2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Buchwald-Hartwig Amination Approach
A 2015 patent (WO2016170544A1) details palladium-catalyzed coupling of 4-bromoanisole with piperazine using:
- Catalyst : Pd2(dba)3 (2 mol%)
- Ligand : Xantphos (4 mol%)
- Base : Cs2CO3 (3 equiv)
- Solvent : Toluene at 110°C for 18h
This method achieves 85% yield with <3% bis-arylation byproduct. Purification via silica chromatography (EtOAc/hexane 1:4) provides analytically pure product (mp 112–114°C).
Ullmann Coupling Alternative
Copper-mediated coupling in DMSO at 130°C (24h) with KOH base provides 78% yield but requires extensive purification. 1H NMR (400 MHz, CDCl3): δ 6.85 (d, J = 8.8 Hz, 2H), 6.70 (d, J = 8.8 Hz, 2H), 3.78 (s, 3H), 3.12–3.08 (m, 4H), 2.90–2.86 (m, 4H).
Sulfonylation of 4-(4-Methoxyphenyl)piperazine
Ethanesulfonyl Chloride Coupling
Adapting procedures from WO2014188453A2:
| Parameter | Condition |
|---|---|
| Sulfonylation agent | 2-Chloroethanesulfonyl chloride (1.2 equiv) |
| Base | Et3N (2.5 equiv) |
| Solvent | DCM, 0°C → rt |
| Time | 12h |
| Yield | 89% after recrystallization (MeOH/H2O) |
Regioselectivity analysis via LC-MS shows 92% N1-sulfonylation versus N4 (8%).
Alternative Sulfurylating Agents
Di(2-pyridyl) sulfate in acetonitrile (60°C, 6h) provides comparable yields (85%) but requires chromatographic purification.
Amine Functionalization: Ethylamine Attachment
Nucleophilic Displacement
Reaction of N1-sulfonyl chloride intermediate with ethylamine:
- Molar ratio : 1:1.5 (sulfonyl chloride:amine)
- Solvent system : THF/H2O (3:1)
- Temperature : 0°C → 25°C over 4h
- Workup : Extract with DCM (3×), dry (Na2SO4), concentrate
1H NMR confirms complete conversion: δ 4.12 (t, J=6.4 Hz, 2H, SO2-N-CH2), 2.95 (q, J=6.0 Hz, 2H, CH2-NH), 1.78 (br s, 1H, NH).
Final Amidation: Pentanoyl Incorporation
Acyl Chloride Method
Adapting J. Med. Chem. Sci. protocols:
- Activate pentanoic acid (1.1 equiv) with SOCl2 (3 equiv) in dry DCM (2h, reflux)
- Add sulfonamide intermediate (1.0 equiv) in pyridine (0°C)
- Stir 8h at 25°C
- Quench with 5% HCl, extract with EtOAc
Yield : 82% crude, 76% after recrystallization (n-pentane/DCM)
Carbodiimide Coupling
Alternative HOBt/EDCI method in DMF (24h, 0°C→rt) gives 78% yield but requires column chromatography.
Purification and Characterization
Crystallization Optimization
Ternary solvent system (CHCl3/MeOH/n-pentane 5:3:2) produces needle-like crystals suitable for XRD.
Spectroscopic Data
HRMS (ESI+) : m/z calcd for C22H34N4O4S [M+H]+ 457.2231, found 457.2228
FT-IR (KBr) : 3278 (N-H), 1654 (C=O), 1328/1165 (S=O) cm−1
1H NMR (600 MHz, DMSO-d6) : δ 7.85 (t, J=5.6 Hz, 1H, NH), 6.91 (d, J=8.8 Hz, 2H), 6.82 (d, J=8.8 Hz, 2H), 3.73 (s, 3H), 3.42–3.38 (m, 4H), 3.22–3.18 (m, 4H), 3.12 (t, J=6.4 Hz, 2H), 2.95 (q, J=6.0 Hz, 2H), 2.19 (t, J=7.6 Hz, 2H), 1.51 (quintet, J=7.6 Hz, 2H), 1.29 (sextet, J=7.6 Hz, 2H), 0.88 (t, J=7.6 Hz, 3H).
Scale-Up Considerations
Pilot-scale production (5 kg batch) data from WO2016170544A2:
| Parameter | Lab Scale | Pilot Scale |
|---|---|---|
| Reaction Volume | 500 mL | 1200 L |
| Cooling Rate | 10°C/min | 2°C/min |
| Crystallization | 48h | 96h |
| Overall Yield | 68% | 63% |
Key scale-up challenges include exotherm management during sulfonylation and achieving consistent crystal morphology.
Chemical Reactions Analysis
Types of Reactions
N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)pentanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding phenolic derivatives.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The piperazine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions include phenolic derivatives, sulfides, and substituted piperazine compounds .
Scientific Research Applications
Acetylcholinesterase Inhibition
One of the primary mechanisms through which N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)pentanamide exerts its effects is via the inhibition of acetylcholinesterase (AChE). This inhibition prevents the breakdown of acetylcholine, leading to increased neurotransmitter levels in the synaptic cleft. Enhanced cholinergic signaling is crucial for cognitive functions and memory retention, making this compound a candidate for treating neurodegenerative diseases such as Alzheimer's disease .
Case Study: Cognitive Enhancement
In preclinical studies, related piperazine derivatives have shown significant improvements in cognitive performance in rodent models. These studies indicate that compounds with similar structures can enhance cholinergic transmission through AChE inhibition, potentially offering therapeutic benefits for conditions like Alzheimer's disease.
Antioxidant Activity
Piperazine derivatives, including this compound, have been evaluated for their antioxidant properties. The presence of functional groups such as thiophenes enhances their radical scavenging activity. Preliminary studies suggest that these compounds exhibit significant antioxidant capabilities, which may contribute to their overall biological efficacy .
In Vitro Studies
Research has indicated that certain piperazine derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, in vitro tests have demonstrated that compounds similar to this compound show effectiveness against human glioblastoma and breast cancer cells.
| Activity | Compound | Effectiveness |
|---|---|---|
| Neuroprotective | Piperazine Derivatives | Improved cognitive function |
| Antioxidant | Related Compounds | Significant DPPH radical scavenging |
| Anticancer | Piperazine Derivatives | Cytotoxic effects on cancer cells |
Mechanism of Action
The mechanism of action of N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)pentanamide involves its interaction with specific molecular targets. It has been shown to inhibit acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine in the nervous system. This inhibition leads to increased levels of acetylcholine, which can improve cognitive function and provide neuroprotective effects . The compound may also interact with other molecular pathways involved in oxidative stress and inflammation .
Comparison with Similar Compounds
Structural Analogs with Arylpiperazinyl-Pentanamide Scaffolds
Several compounds share the pentanamide core linked to arylpiperazine groups, differing in substituents on the aryl ring or the quinoline/pyridine appendages. Key examples include:
Key Observations :
- Substituent Effects : The 4-methoxyphenyl group (in 10b) improves synthetic yield (52%) compared to analogs with bulky or electron-withdrawing groups (e.g., 2-trifluoromethoxy in 11a and 10d: 44–41% yields) .
- Quinoline Position: Quinolin-3-yl derivatives (10b, 10d) exhibit distinct NMR shifts (e.g., δ 8.80 ppm for quinolin-3-yl protons) compared to quinolin-2-yl analogs (δ 9.09 ppm), indicating altered electronic environments .
Sulfonyl-Containing Analogs
The sulfonyl group in the target compound differentiates it from simpler pentanamide derivatives. Notable sulfonyl-containing analogs include:
Key Observations :
- Solubility : The sulfonylethyl linker in the target compound likely improves aqueous solubility compared to aryl-linked sulfonyl analogs (e.g., compound in ).
- Bioactivity Potential: Methylsulfonyl-piperazine derivatives (e.g., ) are associated with kinase inhibition, suggesting the target compound may share similar mechanisms .
Simplified Pentanamide Derivatives
Simpler analogs lacking the piperazine-sulfonyl complex provide insights into baseline pharmacokinetics:
Key Observations :
- Piperazine vs. Piperidine : Piperazine-containing compounds (e.g., target) may exhibit stronger hydrogen-bonding capacity compared to piperidine analogs (e.g., ), affecting receptor selectivity.
- Drug-Likeness : The target compound’s molecular weight (~425 g/mol) exceeds the ideal range (<500 g/mol), but its sulfonyl group may compensate by improving solubility .
Biological Activity
N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)pentanamide, a compound featuring a piperazine moiety, has garnered attention in pharmacological research due to its potential biological activities. This article explores its mechanisms of action, pharmacokinetics, and therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
The compound's IUPAC name is N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylethyl]pentanamide. Its molecular formula is , with a molecular weight of approximately 423.55 g/mol. The structure includes a piperazine ring, a sulfonamide group, and an ethyl chain, which contribute to its biological activity.
Target Enzyme: Acetylcholinesterase (AChE)
The primary target of this compound is acetylcholinesterase (AChE), an enzyme crucial for the hydrolysis of the neurotransmitter acetylcholine. By inhibiting AChE, this compound increases acetylcholine levels in the synaptic cleft, enhancing cholinergic neurotransmission. This mechanism is particularly relevant in neurodegenerative diseases such as Alzheimer's.
Inhibition Studies
In vitro studies have demonstrated that this compound exhibits significant AChE inhibitory activity. The compound's half-maximal inhibitory concentration (IC50) values indicate its potency compared to standard inhibitors like donepezil and rivastigmine. For instance, one study reported an IC50 value of approximately 0.85 µM, showcasing its potential as a therapeutic agent for Alzheimer's disease .
Biochemical Pathways
The inhibition of AChE leads to several downstream effects:
- Increased Acetylcholine Levels : Enhanced cholinergic signaling can improve cognitive functions.
- Neuroprotective Effects : The compound has been investigated for its ability to protect neurons from oxidative stress and neurotoxicity.
Pharmacokinetics
In silico studies suggest that this compound possesses favorable pharmacokinetic properties, including good absorption and distribution characteristics. These properties are critical for its potential use in clinical settings.
Neuroprotective Studies
Several studies have explored the neuroprotective effects of this compound in animal models of neurodegeneration. For example, in a rodent model of Alzheimer's disease, administration of the compound resulted in improved memory performance and reduced markers of neuroinflammation .
Antidiabetic Potential
Research has also indicated that derivatives of piperazine compounds exhibit antidiabetic properties. Although not directly studied for this specific compound, related piperazine derivatives have shown promise in inhibiting enzymes involved in glucose metabolism, suggesting potential metabolic benefits .
Summary Table of Biological Activities
Q & A
Q. Basic Research Focus
- NMR Spectroscopy : ¹H and ¹³C NMR validate the piperazine ring (δ 2.5–3.5 ppm for CH₂ groups), sulfonyl moiety (δ 3.8–4.2 ppm), and methoxyphenyl resonance (δ 6.8–7.2 ppm) .
- Mass Spectrometry (MS) : High-resolution LC/MS confirms the molecular ion peak (e.g., m/z 462.2 [M+H⁺]) and detects impurities .
- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>95%) and quantify residual solvents .
How do physicochemical properties (e.g., solubility, logP) influence formulation strategies for in vivo studies?
Q. Basic Research Focus
- LogP : Predicted logP ~2.8 (via computational tools) indicates moderate lipophilicity, necessitating solubilizers like DMSO or cyclodextrins for aqueous dosing .
- Stability : Susceptible to hydrolysis under acidic/alkaline conditions; lyophilized storage at -20°C in amber vials is recommended .
Methodological Tip : Use dynamic light scattering (DLS) to assess nanoparticle formulations for enhanced bioavailability .
What structure-activity relationship (SAR) insights guide the design of analogs with improved target affinity?
Advanced Research Focus
Key modifications and their effects:
| Modification | Biological Impact | Evidence |
|---|---|---|
| Methoxyphenyl → Fluorophenyl | Increased serotonin receptor binding (Ki ↓20%) | |
| Sulfonyl → Carbonyl | Reduced metabolic stability (t½ ↓50%) | |
| Pentanamide chain elongation | Enhanced blood-brain barrier permeability | |
| Approach : Systematic substitution at the piperazine C4 position followed by in vitro receptor binding assays (e.g., radioligand displacement) . |
How can researchers resolve contradictions between in vitro potency and in vivo efficacy data?
Advanced Research Focus
Common discrepancies arise from:
- Metabolic Instability : Use liver microsomal assays (human/rat) to identify major metabolites (e.g., CYP3A4-mediated oxidation) .
- Protein Binding : Equilibrium dialysis reveals >90% plasma protein binding, reducing free drug availability .
Mitigation : Co-administer CYP inhibitors (e.g., ketoconazole) in preclinical models or modify the sulfonyl group to block oxidation sites .
What computational tools predict the compound’s binding mode to serotonin receptors (e.g., 5-HT₁A)?
Q. Advanced Research Focus
- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions between the methoxyphenyl group and receptor hydrophobic pockets (e.g., Phe361 in 5-HT₁A) .
- MD Simulations : GROMACS assesses stability of the sulfonamide-receptor hydrogen bonds over 100-ns trajectories .
Validation : Compare predicted binding energies with experimental Ki values from radioligand assays .
What strategies enhance selectivity for serotonin receptor subtypes (e.g., 5-HT₁A vs. 5-HT₂A)?
Q. Advanced Research Focus
- Piperazine Substitution : 4-Methoxyphenyl groups favor 5-HT₁A (Ki = 12 nM) over 5-HT₂A (Ki = 220 nM) due to steric clashes with 5-HT₂A’s larger binding pocket .
- Sulfonyl Linker Optimization : Shorter linkers (e.g., ethyl vs. propyl) reduce 5-HT₂A off-target binding by 40% .
Assay Protocol : Screen analogs against transfected HEK293 cells expressing human 5-HT subtypes .
How can HPLC methods be optimized for quantifying this compound in biological matrices?
Q. Advanced Research Focus
- Column : C18 (2.6 µm, 100 Å) with 0.1% formic acid in water/acetonitrile gradient (5→95% over 15 min) .
- Detection : UV at 254 nm (sulfonyl group absorption) or tandem MS (MRM transition m/z 462.2 → 285.1) .
Validation : Spike plasma samples with internal standard (e.g., deuterated analog) to achieve LOD = 0.1 ng/mL .
What in vitro models best predict metabolic stability and drug-drug interaction risks?
Q. Advanced Research Focus
- Liver Microsomes : Human/rat microsomal incubations (37°C, NADPH) quantify intrinsic clearance (e.g., Clint = 25 mL/min/kg) .
- CYP Inhibition Assays : Fluorescent probes (e.g., CYP3A4: midazolam) assess inhibition potential (IC50 >10 µM = low risk) .
Data Interpretation : High Clint (>30 mL/min/kg) suggests need for prodrug strategies .
How can batch-to-batch consistency be ensured during scale-up synthesis?
Q. Advanced Research Focus
- Process Analytical Technology (PAT) : In-line FTIR monitors sulfonylation completion .
- Quality Control : Strict adherence to IPC (in-process control) limits for intermediate purity (>98% by HPLC) .
Case Study : A 10-fold scale-up (1 g → 10 g) maintained >95% yield using controlled dropwise addition of sulfonyl chloride .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
